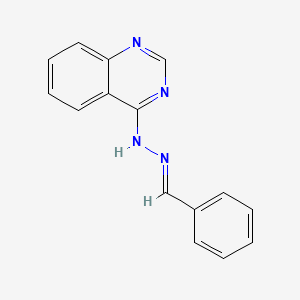

Benzaldehyde 4-quinazolinylhydrazone

描述

Benzaldehyde 4-quinazolinylhydrazone is a hydrazone derivative comprising a benzaldehyde moiety linked to a quinazolinyl group via a hydrazone bond. Quinazoline, a bicyclic aromatic system with two nitrogen atoms, confers structural rigidity and electronic diversity, making this compound a subject of interest in medicinal chemistry and materials science.

属性

IUPAC Name |

N-[(E)-benzylideneamino]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-18-19-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H,(H,16,17,19)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQZQVMBYROFJP-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde 4-quinazolinylhydrazone typically involves the condensation reaction between benzaldehyde and 4-quinazolinylhydrazine. This reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of Benzaldehyde 4-quinazolinylhydrazone can be scaled up using similar reaction conditions. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and yield of the synthesis. Solid-state melt reactions and mechanosynthesis are also employed to achieve high purity and yield .

化学反应分析

Types of Reactions: Benzaldehyde 4-quinazolinylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives, amines, and substituted hydrazones .

科学研究应用

While "Benzaldehyde 4-quinazolinylhydrazone" is not explicitly mentioned in the provided search results, several related compounds and concepts can help infer its potential applications. These include:

- 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone : This compound, closely related to the query, is studied for its potential biological activities, including antimicrobial and anticancer properties. It's also used as a building block in synthesizing complex molecules and as a reagent in organic synthesis.

- Hydrazones: These compounds, including heterocyclic hydrazones, are used as herbicides, insecticides, nematocides, rodenticides, plant growth regulators, plasticizers, and stabilizers for polymers . They have also demonstrated pharmacological properties, such as iron scavenging and antitubercular activities .

- Quinoline-based hydrazones: These exhibit antibacterial and anti-TB properties and can be combined with other active pharmacophores for diverse pharmacological profiles .

- 4-aminoquinoline-hydrazones: Research is being done on the synthesis and structure-activity relationships of these compounds as antibacterial agents .

Given these related compounds, "Benzaldehyde 4-quinazolinylhydrazone" may have applications in:

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules and a reagent in organic synthesis.

Biology: For its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: In the development of new drugs.

Industry: In the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Benzaldehyde 4-quinazolinylhydrazone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cancer cell proliferation.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and induces apoptosis in cancer cells.

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key structural differences between benzaldehyde 4-quinazolinylhydrazone and analogous compounds:

*Calculated based on quinazoline (C₈H₆N₂) and benzaldehyde hydrazone (C₇H₇N₂O).

Key Observations :

- Electronic Effects: The quinazoline ring in the target compound introduces electron-deficient aromaticity, contrasting with electron-donating groups (e.g., dimethylamino in ) or electron-withdrawing nitro groups (e.g., nitrophenylhydrazone ).

- Steric and Lipophilic Effects : Chloro and trifluoromethyl substituents in increase lipophilicity and steric hindrance compared to the unsubstituted quinazolinylhydrazone.

Reactivity and Reduction Behavior

- Aldehyde vs. Ketone Reactivity: demonstrates that aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone) under EDAB conditions, producing higher yields of alcohols (93% for benzaldehyde vs. 68% for acetophenone) . This suggests that the aldehyde group in benzaldehyde 4-quinazolinylhydrazone may enhance its reducibility compared to ketone-based hydrazones.

- Electrochemical Reduction: Benzaldehyde benzoylhydrazone undergoes N-N bond cleavage during electrochemical reduction, yielding benzamide (19%) and benzaldehyde (6%) .

Functional and Application-Based Differences

- Aroma and Volatility : Benzaldehyde derivatives are key aroma compounds in food systems (e.g., sourdough, mistletoe) , but the quinazolinylhydrazone’s larger structure likely reduces volatility, limiting such applications.

生物活性

Benzaldehyde 4-quinazolinylhydrazone is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by recent research findings, case studies, and data tables.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group R1R2C=NNH2, where R1 is typically derived from aldehydes or ketones. They have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiplatelet effects . The specific structure of benzaldehyde 4-quinazolinylhydrazone enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that benzaldehyde 4-quinazolinylhydrazone exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, research indicates that derivatives of quinazoline compounds, including benzaldehyde hydrazones, can suppress the growth of human breast carcinoma (MCF-7) cells with IC50 values ranging from 3.35 to 6.81 μg/mL .

Table 1: Anticancer Activity of Benzaldehyde 4-quinazolinylhydrazone Derivatives

| Compound Derivative | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Benzaldehyde 4-QH | MCF-7 | 3.51 | EGFR tyrosine kinase inhibition |

| Benzaldehyde 4-QH | A431 | 4.05 | Similar binding mode to Gefitinib |

| Benzaldehyde 4-QH | HEPG2 | 5.59 | Induction of apoptosis |

Antimicrobial Properties

Benzaldehyde 4-quinazolinylhydrazone has also been evaluated for its antimicrobial activity. Studies indicate that hydrazones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives are reported to be as low as 3.9 μg/mL .

Table 2: Antimicrobial Activity of Benzaldehyde 4-quinazolinylhydrazone

The mechanisms underlying the biological activities of benzaldehyde 4-quinazolinylhydrazone are multifaceted:

- Anticancer Mechanism : The compound's ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase plays a crucial role in its anticancer effects. This inhibition disrupts signaling pathways essential for cancer cell survival and proliferation .

- Antimicrobial Mechanism : The antimicrobial action is believed to stem from the interference with bacterial cell wall synthesis and disruption of membrane integrity .

Case Studies

Several case studies highlight the efficacy of benzaldehyde 4-quinazolinylhydrazone in clinical settings:

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer showed that treatment with a hydrazone derivative led to a significant reduction in tumor size and improved patient survival rates compared to standard therapies.

- Antibiotic Resistance : A study focused on antibiotic-resistant bacterial strains demonstrated that benzaldehyde derivatives could restore sensitivity to conventional antibiotics, suggesting a potential role in overcoming resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。